molecular formula C7H13NO B12850781 [3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol

[3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No.: B12850781
M. Wt: 127.18 g/mol
InChI Key: SAELEBYIVLZJJQ-UHFFFAOYSA-N
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Description

[3-(Methylamino)-1-bicyclo[111]pentanyl]methanol is a unique organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methylamino)-1-bicyclo[111]pentanyl]methanol typically involves the formation of the bicyclo[11 One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets required specifications.

Chemical Reactions Analysis

Types of Reactions

[3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its potential therapeutic benefits and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclic core structure and exhibit similar chemical properties.

    Methylamino derivatives: Compounds with the methylamino group may have comparable reactivity and biological activity.

    Methanol derivatives: Molecules containing the methanol functional group can undergo similar chemical reactions.

Uniqueness

What sets [3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol apart is its combination of the bicyclo[1.1.1]pentane core with the methylamino and methanol groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[3-(methylamino)-1-bicyclo[1.1.1]pentanyl]methanol

InChI

InChI=1S/C7H13NO/c1-8-7-2-6(3-7,4-7)5-9/h8-9H,2-5H2,1H3

InChI Key

SAELEBYIVLZJJQ-UHFFFAOYSA-N

Canonical SMILES

CNC12CC(C1)(C2)CO

Origin of Product

United States

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